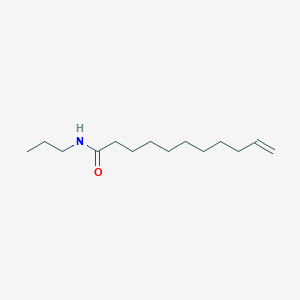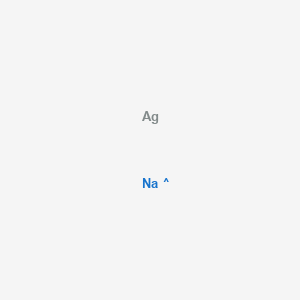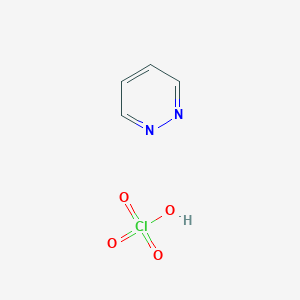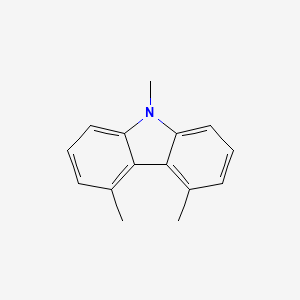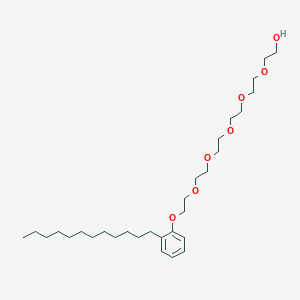
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound known for its surfactant properties. It is a member of the polyoxyethylene ethers family, which are widely used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the alkylation of dodecylphenol followed by ethoxylation. The alkylation reaction is conducted using a branched internal olefin as the raw material, resulting in branched dodecylphenol. This intermediate is then reacted with ethylene oxide under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors for the ethoxylation step to ensure complete reaction and high yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products.
化学反应分析
Types of Reactions
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Commonly involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic compounds, which are solubilized by the formation of micelles.
相似化合物的比较
Similar Compounds
Dodecylphenol Ethoxylates: Similar in structure but with varying lengths of the ethoxylate chain.
Nonylphenol Ethoxylates: Another class of surfactants with a similar mechanism of action but different hydrophobic tail groups.
Uniqueness
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its specific ethoxylate chain length, which provides optimal surfactant properties for certain applications. Its ability to reduce surface tension more effectively than some other surfactants makes it particularly valuable in industrial and research settings .
属性
CAS 编号 |
39973-23-4 |
|---|---|
分子式 |
C30H54O7 |
分子量 |
526.7 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-(2-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H54O7/c1-2-3-4-5-6-7-8-9-10-11-14-29-15-12-13-16-30(29)37-28-27-36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31/h12-13,15-16,31H,2-11,14,17-28H2,1H3 |
InChI 键 |
SZHPVTKOMKJSBK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


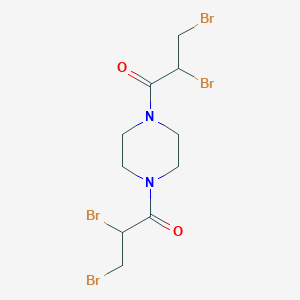
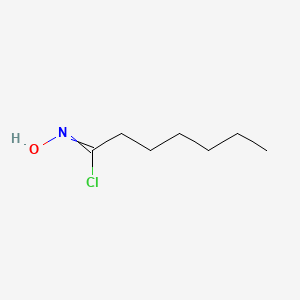

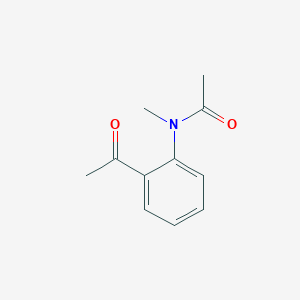
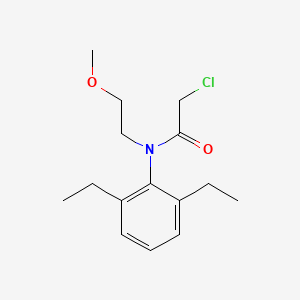
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
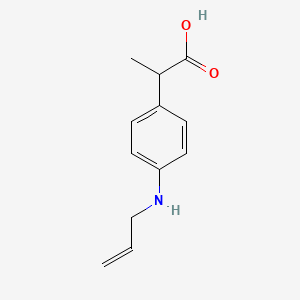
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
